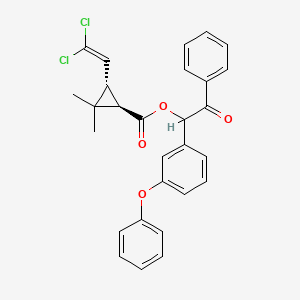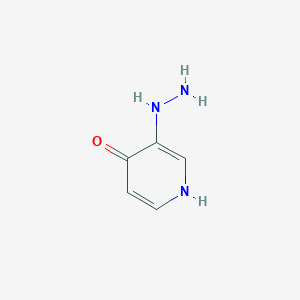
3-Hydrazinylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinylpyridin-4(1H)-one is a heterocyclic compound that contains both a pyridine ring and a hydrazine functional group. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylpyridin-4(1H)-one typically involves the reaction of a pyridine derivative with hydrazine. One common method is the condensation of 4-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an aqueous or alcoholic solvent, and the product is isolated by crystallization or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Hydrazinylpyridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azo compounds, while reduction could produce piperidine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 3-Hydrazinylpyridin-4(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The hydrazine group could form covalent bonds with target proteins, leading to changes in their activity.
類似化合物との比較
Similar Compounds
4-Hydrazinylpyridine: Similar structure but lacks the ketone group.
3-Aminopyridine: Contains an amino group instead of a hydrazine group.
4-Pyridone: Lacks the hydrazine group but has a similar pyridine ring structure.
Uniqueness
3-Hydrazinylpyridin-4(1H)-one is unique due to the presence of both the hydrazine and ketone functional groups, which confer distinct reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications that might not be possible with similar compounds.
特性
CAS番号 |
785012-09-1 |
|---|---|
分子式 |
C5H7N3O |
分子量 |
125.13 g/mol |
IUPAC名 |
3-hydrazinyl-1H-pyridin-4-one |
InChI |
InChI=1S/C5H7N3O/c6-8-4-3-7-2-1-5(4)9/h1-3,8H,6H2,(H,7,9) |
InChIキー |
UPXLEFAAZVPVRY-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C(C1=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



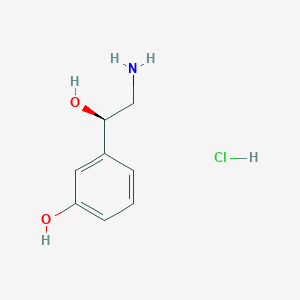
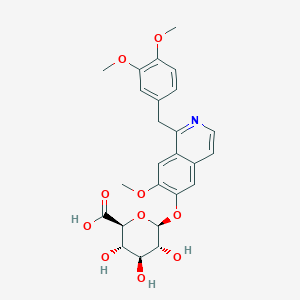
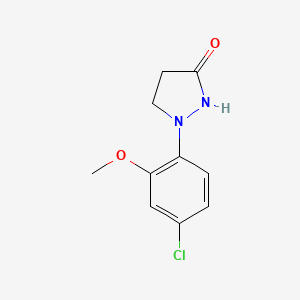
![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
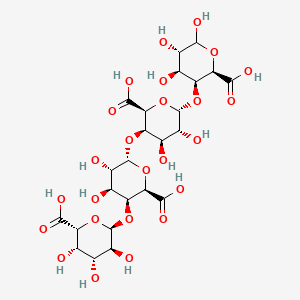

![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
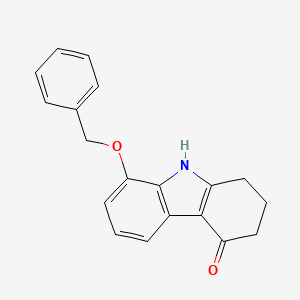
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)

